3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane is a complex organic compound characterized by its unique spirocyclic structure, which consists of a nitrogen atom within a spiro ring system. This compound is part of the larger family of azaspiro compounds, known for their diverse biological activities and potential therapeutic applications. The presence of the 4-chlorophenyl group enhances its chemical properties, making it a subject of interest in medicinal chemistry.
These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.
The biological activity of 3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane has been explored in various studies, indicating potential therapeutic effects. Its structure allows it to interact with specific biological targets, such as enzymes and receptors, which can modulate various biological pathways. Research suggests that compounds with similar spirocyclic structures often exhibit antimicrobial, anti-inflammatory, and analgesic activities. The unique arrangement of atoms in this compound may contribute to its distinct pharmacological properties.
The synthesis of 3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane typically involves several key steps:
These methods are crucial for producing the compound efficiently and effectively.
3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane has several potential applications:
Interaction studies involving 3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane focus on understanding how this compound interacts with various biological targets. Molecular docking studies have shown that it may bind effectively to certain receptors or enzymes, influencing their activity. These interactions are essential for elucidating the compound's mechanism of action and potential therapeutic effects.
Several compounds share structural similarities with 3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane, including:
The uniqueness of 3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane lies in its specific substitution pattern and spirocyclic structure, which can influence its reactivity and biological activity differently compared to similar compounds. For instance:
By examining these similarities and differences, researchers can better understand how modifications to the structure affect both chemical behavior and biological function.
Spirocyclic compounds are characterized by two or more rings sharing a single atom, typically a quaternary carbon (spiro carbon). In azaspiro[5.5]undecane, one of the rings incorporates a nitrogen atom (denoted by "aza"), and both rings are five-membered, fused via the spiro carbon to form a bicyclic structure with 11 atoms in total (Figure 1). The [5.5] notation specifies the ring sizes, while "undecane" reflects the 11-membered backbone.
The significance of azaspiro[5.5]undecane scaffolds lies in their conformational rigidity and three-dimensional geometry, which enhance molecular recognition in biological systems. These properties reduce conformational entropy during target binding, improving pharmacokinetic (PK) profiles such as solubility and metabolic stability. For instance, the introduction of spirocyclic scaffolds in drug candidates increases the fraction of sp³-hybridized carbons (Fsp³), which correlates with improved success rates in clinical trials due to reduced off-target interactions.
Azaspiro[5.5]undecane derivatives are particularly valuable in central nervous system (CNS) therapeutics, where rigid structures help penetrate the blood-brain barrier. Their nitrogen atom facilitates hydrogen bonding with biological targets, while the spiro junction minimizes π-π stacking interactions, reducing aggregation in solid-state formulations.
The development of spirocyclic amines began with von Baeyer’s discovery of the first spiro compound in 1900. However, the functionalization of these scaffolds with aryl groups, such as the 4-chlorophenyl moiety in 3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane, emerged later as a strategy to enhance bioactivity and selectivity.
Initial syntheses of spirocyclic amines relied on intramolecular cyclization reactions. For example, the condensation of cyclohexanone derivatives with amines under acidic conditions yielded simple azaspiro compounds. The introduction of aryl groups was achieved through Friedel-Crafts alkylation or Ullmann coupling, though these methods often suffered from low yields and regioselectivity issues.
The advent of transition-metal catalysis revolutionized the synthesis of 3-arylated spirocyclic amines. Palladium-catalyzed C–N coupling enabled the direct arylation of spirocyclic amines, as demonstrated in the synthesis of 1,9-diazaspiro[5.5]undecane derivatives. Additionally, asymmetric organocatalysis permitted the enantioselective construction of chiral spiro centers, critical for CNS-active compounds.
Aryl groups, such as the 4-chlorophenyl substituent, were found to modulate electronic and steric properties. For instance, electron-withdrawing chlorine atoms enhance metabolic stability by reducing oxidative deamination, while the aromatic ring provides hydrophobic interactions with target proteins.
Lewis acid-mediated cyclization represents a fundamental approach for constructing the azaspiro[5.5]undecane framework of 3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane [2] [6]. The strategic application of Lewis acids in spirocyclization reactions facilitates the formation of the quaternary carbon center characteristic of spirocyclic compounds through electrophilic activation of carbonyl groups and subsequent intramolecular cyclization [39].
Zinc chloride has emerged as a particularly effective Lewis acid catalyst for spiro[5.5]undecane synthesis, demonstrating high efficiency in promoting cyclization reactions between dimedone derivatives and diarylideneacetones [2]. The mechanism involves coordination of zinc chloride to the carbonyl oxygen, increasing the electrophilicity of the substrate and facilitating nucleophilic attack by the enolate form of the cyclohexanone ring [2]. Reaction conditions typically employ anhydrous zinc chloride in boiling toluene with n-heptane mixtures, with reaction times ranging from 15 to 30 hours depending on substrate reactivity [2].
Rhodium(III)-catalyzed spiroannulation reactions have demonstrated exceptional selectivity in constructing spirocyclic frameworks with remarkably low catalyst loadings [5]. The optimal catalytic system employs 1 mol% of [pentamethylcyclopentadienylrhodium dichloride]2 combined with 4-6 mol% silver hexafluoroantimonate in acetonitrile solvent [5]. The addition of pivalic acid as a co-catalyst significantly enhances reaction yields from 62% to 97% by accelerating the carbon-hydrogen activation process [5].
| Lewis Acid Catalyst | Solvent System | Temperature (°C) | Reaction Time (h) | Yield Range (%) |
|---|---|---|---|---|
| Zinc Chloride | Toluene/n-Heptane | 110-120 | 15-30 | 65-85 |
| Rhodium(III) Complex | Acetonitrile | 25 | 12-24 | 86-97 |
| Iron(III) Chloride | Dichloromethane | 40-60 | 8-16 | 70-82 |
The dual activation mechanism observed in Lewis acid-mediated spirocyclization involves simultaneous activation of both electrophilic and nucleophilic components [6]. This approach has proven particularly effective for synthesizing 2-spirocyclohexylindolines, providing a template methodology applicable to azaspiro[5.5]undecane construction [6]. The reaction proceeds through formation of a six-membered transition state, where the Lewis acid coordinates to the carbonyl group while simultaneously activating the aromatic system for cyclization [6].
Michael addition reactions provide a powerful strategy for constructing the spirocyclic framework through conjugate addition of nucleophilic nitrogen centers to activated alkenes [7] [8]. The mechanism involves formation of an enolate intermediate that undergoes conjugate addition to an α,β-unsaturated carbonyl system, followed by intramolecular cyclization to establish the spirocyclic structure [8].
The stereoselective approach to azaspiro[5.5]undecane synthesis employs a conjugate addition/dipolar cycloaddition cascade sequence [7]. This methodology begins with the reaction of 2-butyl-3-(methoxymethoxy)cyclohexanone oxime with 2,3-bis(phenylsulfonyl)-1,3-butadiene, generating a 7-oxa-1-azanorbornane cycloadduct in high yield [7]. The formation of the bicyclic isoxazolidine arises from conjugate addition of the oxime onto the diene to produce a transient nitrone, which subsequently undergoes intramolecular dipolar cycloaddition [7].
Asymmetric organocatalytic approaches have demonstrated exceptional control in Michael addition-based spirocyclization [10]. The one-pot synthesis of six-membered spirocyclic oxindoles through a relay Michael/Michael/aldol addition sequence achieves high yields and perfect enantioselectivities using readily available diphenylprolinol silyl ether and bifunctional quinine thiourea catalysts [10]. This methodology enables the formation of highly substituted spirocyclic frameworks with five consecutive stereocenters [10].
The regioselectivity in intramolecular Michael reactions follows stereoelectronic principles based on the highest occupied molecular orbital profile of the enolate precursor [11]. Alpha-regioselectivity is observed even when the reaction site is trisubstituted and prone to steric hindrance, demonstrating the robust nature of this synthetic approach [11]. The facial selection in protonation of the enolate formed upon ring closure is influenced by substituent effects, particularly acetoxymethyl groups at either the alpha or gamma position [11].
| Michael Addition System | Catalyst System | Stereoselectivity (%) | Yield (%) | Reaction Conditions |
|---|---|---|---|---|
| Oxime/Butadiene | None (thermal) | >95 | 78-85 | 150°C, 12-18h |
| Enolate/Acrylate | Potassium Carbonate/Tetrabutylammonium Bromide | 85-92 | 72-88 | Reflux, 6-12h |
| Organocatalytic | Diphenylprolinol Silyl Ether | >99 | 82-94 | Room temperature, 24-48h |
The mechanistic pathway for Michael addition-based spirocyclization involves initial formation of an enolate anion through deprotonation of the methylene group adjacent to the nitrogen center [8]. This nucleophilic species then undergoes conjugate addition to the β-carbon of the α,β-unsaturated system, forming a new carbon-carbon bond [8]. The resulting enolate intermediate is protonated to give the final spirocyclic product with establishment of the quaternary carbon center [8].
Solvent selection plays a critical role in optimizing spirocyclization reactions, with specific solvent systems demonstrating remarkable effects on reaction rates, selectivity, and overall synthetic efficiency [26] [12]. The hydrogen-bonding capabilities of protic solvents have been identified as key factors in catalyzing spirocyclization reactions through dual activation mechanisms [26].
Methanol has emerged as an exceptional solvent for epoxide-opening spirocyclization reactions, exhibiting second-order dependence on solvent concentration [26]. The mechanism involves two distinct roles for methanol molecules: one equivalent activates the epoxide electrophile through hydrogen bonding, while a second equivalent chelates the nucleophilic sidechain and ring oxygen [26]. This dual activation provides both stereoselectivity and discrimination between competing reaction manifolds [26].
The inhibitory effects of aprotic cosolvents have been systematically investigated, revealing first-order inhibition by acetone in methanol-catalyzed spirocyclization [26]. Acetone concentrations ranging from 0.5 to 2.0 molar result in linear decreases in reaction rates, with the inhibitory curve following the relationship f(x) = c[x]^n where c = 2.2×10^-2 and n = -1.0 [26]. This inhibition occurs through sequestration of methanol catalyst molecules, effectively lowering the concentration of active catalytic species [26].
Binary solvent systems have proven particularly effective for multistep continuous flow processes in pharmaceutical synthesis [12]. The optimization of two-step telescoped processes employing 2-methyltetrahydrofuran as a green solvent throughout demonstrates the importance of solvent compatibility across multiple synthetic transformations [12]. Temperature and pressure optimization within these systems allows for swift investigation of reaction parameters while maintaining environmental sustainability [12].
| Solvent System | Reaction Type | Optimal Concentration (M) | Temperature Range (°C) | Catalytic Effect |
|---|---|---|---|---|
| Methanol | Epoxide Opening | 11.9 | -35 to 25 | Second-order activation |
| Acetonitrile | Rhodium Catalysis | 0.5 | 25-80 | Enhanced selectivity |
| Toluene/n-Heptane | Lewis Acid | Mixed (1:1) | 110-120 | Improved solubility |
| 2-Methyltetrahydrofuran | Flow Chemistry | 0.02-0.1 | 40-150 | Sustainable processing |
The role of solvent polarity in controlling reaction pathways has been demonstrated through systematic studies of spirocyclization mechanisms [26]. Polar protic solvents favor SN2-type mechanisms leading to inversion of configuration, while less polar solvents promote SN1 pathways with retention of stereochemistry [26]. The discrimination between these pathways is essential for achieving the desired stereochemical outcome in spirocyclic synthesis [26].
Hydrogen-bonding network effects in neat alcoholic solvents significantly influence catalytic activity [26]. The addition of hydrogen-bond acceptors such as acetone disrupts the higher-order branching of hydrogen-bonded alcohol chains, reducing the effective concentration of catalytically active species [26]. This phenomenon demonstrates the complex nature of solvent interactions in spirocyclization reactions and emphasizes the importance of careful solvent selection [26].
Stereochemical control in azaspiro[5.5]undecane synthesis requires precise manipulation of multiple stereogenic centers during the cyclization process [27] [28]. The challenge lies in establishing the correct relative and absolute configurations at the quaternary carbon center while controlling the stereochemistry of adjacent positions [19].
Enzymatic approaches have demonstrated exceptional stereodivergent control in azaspiro compound synthesis [23]. Carbene transferase platforms enable cyclopropanation of unsaturated exocyclic nitrogen heterocycles with excellent diastereo- and enantioselectivity [23]. These engineered protoglobin-based enzymes operate at substrate concentrations up to 150 millimolar, achieving diastereomeric ratios from 52.5:47.5 to greater than 99.5:0.5 and enantiomeric ratios from 51:49 to greater than 99.5:0.5 [23].
The use of chiral organocatalysts provides an alternative approach for achieving high stereoselectivity [27]. L-proline functionalized manganese ferrite nanorods demonstrate exceptional performance as heterogeneous catalysts for stereoselective spirocyclic synthesis [27]. The catalyst system enables one-pot three-component protocols that produce spiro-heterocycle derivatives with high yields and excellent diastereoselectivity [27]. The regioselectivity and stereochemistry of products are established through nuclear magnetic resonance spectroscopy techniques including proton, carbon-13, heteronuclear multiple bond correlation, heteronuclear single quantum coherence, and correlation spectroscopy [27].
Chirality-matched catalyst systems demonstrate remarkable control over macrocyclization reactions, where the stereochemistry of the catalyst proves essential for successful bond formation [28]. The phenomenon extends beyond simple enantioselective catalysis, as the chiral catalyst enables reactions that would otherwise not occur under standard conditions [28]. Matched transition-state relationships favor intramolecular cyclization over competing intermolecular processes, effectively managing unfavorable entropy changes [28].
| Stereochemical Control Method | Selectivity Type | Typical dr/er Values | Temperature (°C) | Reaction Time (h) |
|---|---|---|---|---|
| Enzymatic Catalysis | Diastereo/Enantio | >99:1 / >99:1 | 25-37 | 4-12 |
| Chiral Organocatalysis | Diastereo | >95:5 / 90:10 | 50-80 | 12-24 |
| Matched Catalyst System | Enantio | 85:15 / 94:6 | 25-60 | 8-16 |
| Substrate Control | Diastereo | 80:20 / -- | Variable | 6-48 |
The mechanistic basis for stereochemical control involves careful management of competing transition states during the cyclization process [19]. Stereoretentive alkylation through intramolecular Friedel-Crafts reactions enables synthesis of axially chiral spirocarbons with preservation of stereochemical integrity [19]. This approach facilitates iterative construction of enantiopure multispirocarbon-bridged carbocycles through stereospecific conversion of chiral tertiary alcohol units [19].
Substrate-controlled stereochemistry relies on conformational preferences and steric interactions within the forming spirocyclic system [22]. The oxidative spirocyclization of bisnaphthols demonstrates how substrate structure influences the stereochemical outcome through conformational constraints [22]. Different oxidizing agents show varying degrees of stereospecificity, with hypobromite and persulfate providing one stereoisomer, while iodine oxyacids and (diacetoxyiodo)benzene selectively produce the alternative configuration [22].
The introduction of chlorophenyl substituents into the 3-azaspiro[5.5]undecane framework generates complex diastereoisomerism patterns that depend on the substitution position, chlorine placement on the phenyl ring, and the stereochemical preferences of the spirocyclic system [5] [6]. The 3-(4-chlorophenyl)-3-azaspiro[5.5]undecane specifically exhibits distinct stereochemical behavior due to the electronic and steric effects of the para-chloro substitution [5].
Configurational Analysis of Chlorophenyl Derivatives
Molecular mechanics calculations have revealed that 3-(4-chlorophenyl)-3-azaspiro[5.5]undecane exists as two primary diastereomeric forms arising from the axial or equatorial orientation of the chlorophenyl substituent relative to the azaspirocyclic framework [5]. The equatorial conformation is energetically favored by approximately 1.8 kcal/mol, resulting in an experimental ratio of 85:15 at room temperature [5].
The stereochemical preference for the equatorial conformation arises from several factors. First, the bulky chlorophenyl group experiences significant 1,3-diaxial interactions when positioned axially, increasing the steric strain by approximately 2.3 kcal/mol compared to the equatorial arrangement [5]. Second, the electronic effects of the para-chloro substituent create a dipole moment that is better accommodated in the equatorial position due to reduced electrostatic repulsion with the nitrogen lone pair [5].
Comparison of Substitution Patterns
Different chlorophenyl substitution patterns exhibit varying diastereoisomerism characteristics:
The 2-chlorophenyl derivative shows increased preference for the axial conformation (65:35 ratio) due to the ortho-chloro substitution creating steric hindrance that destabilizes the equatorial conformation [7]. The 3-chlorophenyl derivative maintains strong equatorial preference (88:12 ratio) similar to the para-isomer, as the meta-position provides minimal steric interference while maintaining favorable electronic interactions [7].
Influence of Ring Strain on Stereochemical Outcomes
The azaspiro[5.5]undecane framework introduces additional stereochemical complexity through nitrogen pyramidalization and ring strain effects [8]. Computational analysis using density functional theory methods reveals that the nitrogen atom adopts a pyramidal geometry with a sum of bond angles of approximately 334 degrees, deviating from the ideal tetrahedral value of 328.5 degrees [8].
This pyramidalization affects the conformational preferences of chlorophenyl substituents by creating an asymmetric electronic environment. Nuclear magnetic resonance studies have confirmed that the nitrogen inversion barrier in 3-(4-chlorophenyl)-3-azaspiro[5.5]undecane is approximately 12.8 kcal/mol, which is sufficiently high to allow observation of separate signals for axial and equatorial conformers at low temperatures [8].
| Chlorophenyl Derivative | Diastereomer Ratio | Energy Difference (kcal/mol) | Nitrogen Inversion Barrier (kcal/mol) | Dominant Chirality Type |
|---|---|---|---|---|
| 2-Chlorophenyl | 65:35 | 2.1 | 13.2 | Axial + Central |
| 3-Chlorophenyl | 88:12 | 1.6 | 12.5 | Helical + Central |
| 4-Chlorophenyl | 85:15 | 1.8 | 12.8 | Helical + Central |
Molecular mechanics force-field methods provide essential tools for understanding the structural and conformational properties of spirocyclic compounds, particularly for systems too large for routine quantum chemical calculations [9]. The application of empirical force fields to spiro[5.5]undecane derivatives requires careful parameterization to accurately reproduce experimental geometries and energetics [9].
Force Field Development and Parameterization
The development of accurate force field parameters for spirocyclic systems involves fitting potential energy functions to experimental data, including X-ray crystal structures, vibrational spectra, and thermodynamic properties [9]. For 3-(4-chlorophenyl)-3-azaspiro[5.5]undecane, specialized parameters have been developed to account for the unique bonding environment at the spiro center and the nitrogen-carbon interactions [9].
The MM3 force field has been extensively parameterized for spirocyclic compounds and provides reliable predictions for bond lengths, bond angles, and torsional parameters [9]. Key parameters include the spiro carbon-carbon bond length of 1.526 Å, carbon-nitrogen bond lengths of 1.448 Å, and spiro carbon-carbon-carbon bond angles of 109.5 degrees [9]. The torsional barriers around the spiro center are parameterized to reproduce the conformational energy differences observed experimentally [9].
Validation Against Experimental Data
Force field calculations have been validated against experimental structural data from X-ray crystallography and nuclear magnetic resonance spectroscopy [10] [11]. For related spirocyclic compounds, the root-mean-square deviations between calculated and experimental geometries typically range from 0.10 to 0.20 Å for bond lengths and 2-5 degrees for bond angles [10].
The conformational energies predicted by molecular mechanics calculations show good agreement with experimental observations. For 3-(4-chlorophenyl)-3-azaspiro[5.5]undecane, the calculated energy difference between axial and equatorial conformers (1.9 kcal/mol using MM3) closely matches the experimental value of 1.8 kcal/mol derived from variable-temperature nuclear magnetic resonance studies [10].
Applications to Large-Scale Systems
Molecular mechanics methods enable the study of large spirocyclic systems and their interactions with biological macromolecules [9]. Force field calculations have been used to investigate the binding modes of spirocyclic ligands to protein targets, providing insights into structure-activity relationships and drug design strategies [9].
The computational efficiency of molecular mechanics allows for extensive conformational sampling and molecular dynamics simulations [12]. These calculations have revealed the dynamic behavior of spirocyclic compounds in solution, including ring-flipping processes and conformational interconversion pathways [12].
| Force Field | Bond Length RMSD (Å) | Bond Angle RMSD (degrees) | Computational Cost | Primary Applications |
|---|---|---|---|---|
| MM3 | 0.15 | 3.2 | Low | General spirocyclic systems |
| AMBER | 0.18 | 3.8 | Low | Biological applications |
| CHARMM | 0.16 | 3.5 | Low | Protein-ligand interactions |
| OPLS-AA | 0.19 | 4.1 | Low | Solvent effects |
Quantum chemical calculations provide the most accurate theoretical framework for predicting ring strain in spirocyclic systems, offering insights into electronic structure effects that cannot be captured by classical force field methods [13] [14]. The application of density functional theory and post-Hartree-Fock methods to 3-(4-chlorophenyl)-3-azaspiro[5.5]undecane reveals detailed information about the electronic factors contributing to conformational preferences [13].
Density Functional Theory Calculations
Density functional theory calculations using the B3LYP functional with 6-311G** basis sets have been extensively applied to spirocyclic systems [13] [15]. These calculations accurately predict molecular geometries with typical root-mean-square deviations of 0.05-0.08 Å for bond lengths compared to experimental X-ray structures [13]. The B3LYP method effectively captures the electron correlation effects important for describing the bonding in spirocyclic systems [13].
For 3-(4-chlorophenyl)-3-azaspiro[5.5]undecane, density functional theory calculations predict a ring strain energy of 1.1 kcal/mol relative to the unsubstituted spiro[5.5]undecane [16]. This strain arises primarily from the distortion of bond angles around the nitrogen atom and the steric interactions between the chlorophenyl substituent and the spirocyclic framework [16].
Analysis of Electronic Structure Effects
Quantum chemical calculations reveal that ring strain in spirocyclic systems originates from multiple electronic factors [16] [14]. Natural bond orbital analysis shows that the spiro carbon atom experiences hyperconjugative interactions between the sigma-bonding orbitals of the two rings, stabilizing the spirocyclic structure by approximately 8.2 kcal/mol [16].
The introduction of nitrogen into the spirocyclic framework creates additional electronic effects. The nitrogen lone pair participates in conjugative interactions with the pi-system of the chlorophenyl group, stabilizing the equatorial conformation by 0.6 kcal/mol relative to the axial arrangement [16]. This electronic stabilization contributes to the observed stereochemical preferences in chlorophenyl-substituted derivatives [16].
Computational Benchmarking and Method Validation
High-level quantum chemical calculations using coupled cluster methods with singles and doubles excitations provide benchmark-quality results for spirocyclic systems [13]. CCSD calculations with cc-pVTZ basis sets achieve root-mean-square deviations of 0.03 Å for bond lengths and predict conformational energy differences within 0.1 kcal/mol of experimental values [13].
Comparison of different quantum chemical methods reveals that dispersion-corrected density functional theory methods, such as M06-2X and ωB97X-D, provide improved accuracy for systems with significant van der Waals interactions [13]. These methods are particularly important for describing the steric interactions between the chlorophenyl substituent and the spirocyclic framework [13].
Ring Strain Energy Analysis
Quantum chemical calculations enable detailed analysis of ring strain contributions in spirocyclic systems [17]. The total ring strain energy can be decomposed into bond stretching, angle bending, and torsional components using energy decomposition analysis [17]. For 3-(4-chlorophenyl)-3-azaspiro[5.5]undecane, the primary strain contribution arises from angle bending (0.7 kcal/mol), followed by torsional strain (0.3 kcal/mol) and bond stretching (0.1 kcal/mol) [17].
The quantum chemical predictions provide fundamental insights into the factors controlling the stability and reactivity of spirocyclic compounds [17]. These calculations form the basis for understanding structure-property relationships and guide the design of new spirocyclic derivatives with desired conformational and electronic properties [17].
| Quantum Method | Basis Set | Ring Strain Energy (kcal/mol) | RMSD vs. Experiment (Å) | Relative Computational Cost |
|---|---|---|---|---|
| B3LYP | 6-311G** | 1.1 | 0.08 | 1.0 |
| M06-2X | 6-311+G(d,p) | 1.0 | 0.05 | 1.2 |
| MP2 | cc-pVTZ | 0.9 | 0.04 | 5.8 |
| CCSD | cc-pVTZ | 0.8 | 0.03 | 45.2 |
| ωB97X-D | 6-311+G(d,p) | 1.0 | 0.06 | 1.3 |